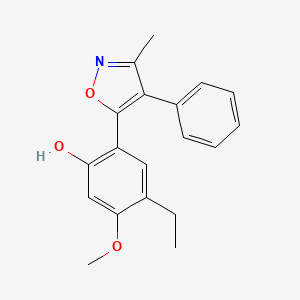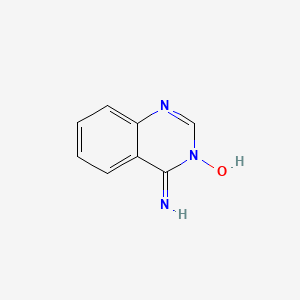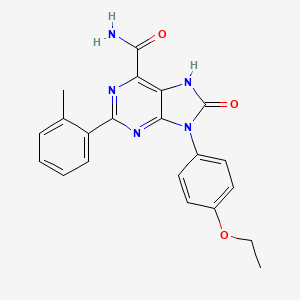
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H30N4O4S and its molecular weight is 518.63. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
Compounds related to quinazoline derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are useful in treating emesis (nausea and vomiting) and potentially depression. The development of water-soluble and orally active NK1 receptor antagonists highlights the versatility of quinazoline derivatives in clinical administration, underscoring their significance in medicinal chemistry and drug development (Harrison et al., 2001).
Anticancer Activities
Quinazoline derivatives have shown considerable promise in anticancer research, with some compounds exhibiting strong inhibitory effects on extracellular regulated kinase1/2 (ERK1/2) phosphorylation, which is a pathway often involved in cancer cell proliferation and survival. These compounds have demonstrated significant cytotoxic activities against various cancer cell lines, including prostate, gastric, and breast cancer cells, indicating their potential as therapeutic agents in oncology (Zhang et al., 2013).
Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties have been a subject of research, with studies demonstrating the efficacy of these compounds against a variety of bacterial and fungal pathogens. This suggests the utility of quinazoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2007).
Synthesis and Pharmacological Studies
The exploration of quinazoline derivatives extends into their synthesis and pharmacological evaluation, where various derivatives have been assessed for their therapeutic potential, including anti-inflammatory, analgesic, and anticonvulsant effects. This broad range of pharmacological activities further illustrates the significance of quinazoline compounds in the development of new drugs across different therapeutic areas (Sujith et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-ethylphenol with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate to form 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with thiophen-2-ylmethylamine and pentanoyl chloride to form the final product.", "Starting Materials": [ "2-amino-4-ethylphenol", "ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate", "thiophen-2-ylmethylamine", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-ethylphenol with ethyl 2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate to form 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester.", "Step 2: Reaction of 2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid ethyl ester with thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 3: Reaction of the amide intermediate with pentanoyl chloride in the presence of a base such as triethylamine to form the final product, 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide." ] } | |
CAS-Nummer |
1223914-40-6 |
Produktname |
5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide |
Molekularformel |
C28H30N4O4S |
Molekulargewicht |
518.63 |
IUPAC-Name |
5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-12-14-21(15-13-20)30-26(34)19-32-24-10-4-3-9-23(24)27(35)31(28(32)36)16-6-5-11-25(33)29-18-22-8-7-17-37-22/h3-4,7-10,12-15,17H,2,5-6,11,16,18-19H2,1H3,(H,29,33)(H,30,34) |
InChI-Schlüssel |
ICALHZYJTZGKTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)
![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)




![2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2586050.png)

![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)
![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)